molecular formula C20H28N4O3 B2658371 tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate CAS No. 1352517-35-1

tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate

Cat. No.: B2658371
CAS No.: 1352517-35-1
M. Wt: 372.469
InChI Key: XKZINJYNOKYJDC-UHFFFAOYSA-N
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Description

Tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate is a complex organic compound that features an indole moiety, a piperazine ring, and a tert-butyl ester group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Indole to the Piperazine Ring: The indole derivative is then reacted with an appropriate piperazine derivative, often through nucleophilic substitution or coupling reactions.

    Introduction of the Tert-butyl Ester Group: The final step involves the protection of the carboxyl group with a tert-butyl ester, typically using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole or piperazine derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate or as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The piperazine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate

Uniqueness

Tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate is unique due to the combination of the indole moiety and the piperazine ring, which imparts distinct biological activities and chemical reactivity. This combination is not commonly found in other similar compounds, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

tert-butyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-20(2,3)27-19(26)24-12-10-23(11-13-24)18(25)21-9-8-15-14-22-17-7-5-4-6-16(15)17/h4-7,14,22H,8-13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZINJYNOKYJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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